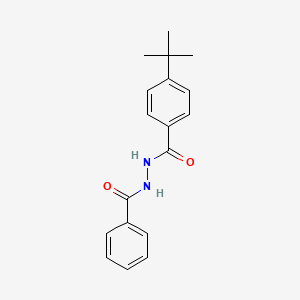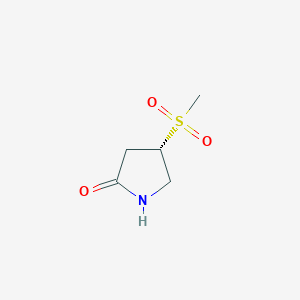
Fmoc-L-Photo-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Photo-Phe-OH, also known as fluorenylmethyloxycarbonyl-(trimethylsilyl)phenylalanine, is a derivative of phenylalanine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions.
作用機序
Target of Action
Fmoc-(Tmd)Phe, also known as Fmoc-L-Photo-Phe-OH, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications due to their ability to hold large amounts of water while maintaining their structure .
Mode of Action
The Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc-(Tmd)Phe compound plays a key role in the self-assembly of hydrogels . The Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to the self-assembly of Fmoc-(Tmd)Phe to gel formation . The collective action of different non-covalent interactions plays a role in making Fmoc-(Tmd)Phe hydrogel .
Pharmacokinetics
It is known that the compound forms hydrogels, which are often used in drug delivery systems . These hydrogels can be solubilized above the critical concentration to induce gel formation .
Result of Action
The result of Fmoc-(Tmd)Phe action is the formation of hydrogels . These hydrogels are formed through the self-assembly of the compound, and they have been found to be important in biomedical applications . A new polymorphic form of Fmoc-(Tmd)Phe has been reported after transitioning to hydrogel .
Action Environment
The action of Fmoc-(Tmd)Phe is influenced by several environmental factors. The pH and the presence of buffer ions play a significant role in the self-assembly of Fmoc-(Tmd)Phe to gel formation . Physical and thermal stimuli can also be used for solubilizing Fmoc-(Tmd)Phe above the critical concentration to induce gel formation .
生化学分析
Biochemical Properties
Fmoc-(Tmd)Phe plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are largely governed by the inherent hydrophobicity and aromaticity of the Fmoc moiety . The nature of these interactions is complex and multifaceted, involving a collective action of different non-covalent interactions .
Cellular Effects
Fmoc-(Tmd)Phe has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Fmoc-(Tmd)Phe hydrogels have been shown to support cell adhesion, survival, and duplication .
Molecular Mechanism
The molecular mechanism of action of Fmoc-(Tmd)Phe is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-(Tmd)Phe change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Fmoc-(Tmd)Phe vary with different dosages in animal models
Metabolic Pathways
Fmoc-(Tmd)Phe is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Fmoc-(Tmd)Phe is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Photo-Phe-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The trimethylsilyl group is then introduced to the phenyl ring of phenylalanine through a silylation reaction using trimethylsilyl chloride (TMS-Cl) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-product formation .
化学反応の分析
Types of Reactions
Fmoc-L-Photo-Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Silylation Reactions: The trimethylsilyl group can be introduced or removed under specific conditions using reagents like TMS-Cl and fluoride ions, respectively.
Substitution Reactions: The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Silylation: TMS-Cl and triethylamine are used for introducing the trimethylsilyl group.
Substitution: Electrophilic reagents such as nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
科学的研究の応用
Chemistry
Fmoc-L-Photo-Phe-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it an essential reagent in SPPS . It is also used in the study of structure-activity relationships of peptides and proteins .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the development of peptide-based drugs for the treatment of various diseases, including cancer and infectious diseases. Its ability to protect the amino group during synthesis allows for the production of high-purity peptide drugs .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to the presence of both the Fmoc and trimethylsilyl groups, providing dual protection to the amino group and the phenyl ring. This dual protection allows for more selective and efficient peptide synthesis compared to other similar compounds .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3O4/c27-26(28,29)25(31-32-25)16-11-9-15(10-12-16)13-22(23(33)34)30-24(35)36-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,30,35)(H,33,34)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIAQUVGJCYSA-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)
![2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2847589.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)
![3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B2847596.png)



![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
![4-acetamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B2847605.png)
